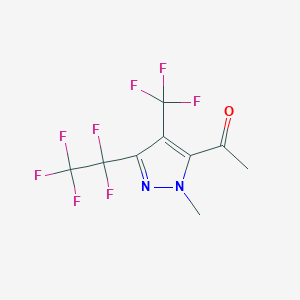
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated aromatic compound is treated with a nucleophile under specific conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the aromatic ring .
Aplicaciones Científicas De Investigación
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated compounds are often used in biological research due to their ability to interact with biological molecules in unique ways.
Medicine: The stability and reactivity of fluorinated compounds make them attractive candidates for drug development.
Mecanismo De Acción
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways and molecular processes. For example, the compound may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene: This compound has bromine atoms instead of fluorine atoms at specific positions on the aromatic ring.
1,5-Difluoro-2-methoxy-4-(trifluoromethoxy)benzene: This compound has a methoxy group instead of a difluoromethoxy group.
Uniqueness
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H3F7OS |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H |
Clave InChI |
VEKCDAAOPWIYCT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1SC(F)(F)F)F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
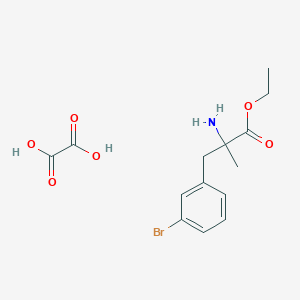
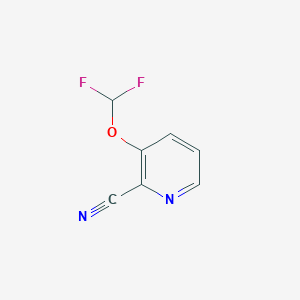
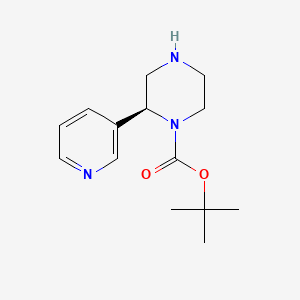

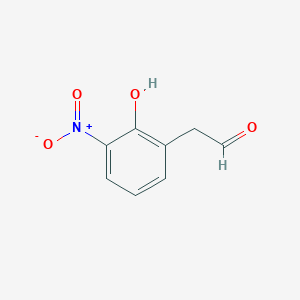

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
